What is 2,3-Dimethylpentane?
2,3-Dimethylpentane belongs to the class of volatile organic compounds (VOCs).2,3-Dimethylpentane is an organic compound of carbon and hydrogen with the formula C7H16, more precisely CH3-CH(CH3)-CH(CH3)-CH2-CH3: a molecule of pentane with methyl groups -CH3 replacing hydrogen atoms on carbon atoms 2 and 3. The alkane ("paraffin" in the older terminology) is a fully saturated hydrocarbon. It is one of the isomers that make up the chemical heptane.
As with other alkanes, it's an explosive colourless compound under normal ambient conditions. It's an evaporative liquid that is more brittle than water.
2,3-Dimethylpentane is renowned for being one of two alkanes with optical (enantiomeric) isomerism. Its optical centre is in the middle of its pentane backbone, linked by one hydrogen atom and one methyl group. It also has one ethyl group, C2H5 and one isopropyl group -CH(CH3)2. The two enantiomers are denoted (3R)-2,3-dimethylpentane and (3S)-2,3-dimethylpentane. (The second simplest alkane chiral is its structural isomer 3methylhexane.)
The use of 2,3-Dimethylpentane
It is used in the liquid-phase oxidation of 2,4-dimethylpentane and a study on the preparation and the physical constants of several alkanes and cycloalkanes.2,3-Dimethylpentane is a hydrocarbon and one of the isomers of heptane. Heptanes can be present in gasoline and are frequently utilized as solvents. They can also be purchased as fuel for outdoor stoves.
Preparation of 2,3-Dimethylpentane
2,3-Dimethylpentane appears absent in the synthetic fuel made by carbon monoxide and hydrogen using the Fischer-Tropsch process.
The pure compound can be prepared by reacting the Grignard reagent sec-butyl magnesium bromide C4H9-MgBr with acetone to form 2,3-dimethyl-2-pentanol, then dehydrating this alcohol to form 2,3-dimethyl-2-pentene, and hydrogenating this product.
The isomer is present at about 2.4% by weight in the hydrocarbon mixture obtained by the condensation of methanol at 200 degC with a zinc iodide catalyst (the main component of the mix being the isomer 2,2,3-trimethylbutane, obtained at almost 50% yield).
2,3-Dimethylpentane
CAS No.: 565-59-3
Cat. No.: VC21262597
Molecular Formula: C7H16
Molecular Weight: 100.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | What is 2,3-Dimethylpentane?2,3-Dimethylpentane belongs to the class of volatile organic compounds (VOCs).2,3-Dimethylpentane is an organic compound of carbon and hydrogen with the formula C7H16, more precisely CH3-CH(CH3)-CH(CH3)-CH2-CH3: a molecule of pentane with methyl groups -CH3 replacing hydrogen atoms on carbon atoms 2 and 3. The alkane ("paraffin" in the older terminology) is a fully saturated hydrocarbon. It is one of the isomers that make up the chemical heptane. As with other alkanes, it's an explosive colourless compound under normal ambient conditions. It's an evaporative liquid that is more brittle than water. 2,3-Dimethylpentane is renowned for being one of two alkanes with optical (enantiomeric) isomerism. Its optical centre is in the middle of its pentane backbone, linked by one hydrogen atom and one methyl group. It also has one ethyl group, C2H5 and one isopropyl group -CH(CH3)2. The two enantiomers are denoted (3R)-2,3-dimethylpentane and (3S)-2,3-dimethylpentane. (The second simplest alkane chiral is its structural isomer 3methylhexane.) The use of 2,3-DimethylpentaneIt is used in the liquid-phase oxidation of 2,4-dimethylpentane and a study on the preparation and the physical constants of several alkanes and cycloalkanes.2,3-Dimethylpentane is a hydrocarbon and one of the isomers of heptane. Heptanes can be present in gasoline and are frequently utilized as solvents. They can also be purchased as fuel for outdoor stoves. Preparation of 2,3-Dimethylpentane2,3-Dimethylpentane appears absent in the synthetic fuel made by carbon monoxide and hydrogen using the Fischer-Tropsch process. The pure compound can be prepared by reacting the Grignard reagent sec-butyl magnesium bromide C4H9-MgBr with acetone to form 2,3-dimethyl-2-pentanol, then dehydrating this alcohol to form 2,3-dimethyl-2-pentene, and hydrogenating this product. The isomer is present at about 2.4% by weight in the hydrocarbon mixture obtained by the condensation of methanol at 200 degC with a zinc iodide catalyst (the main component of the mix being the isomer 2,2,3-trimethylbutane, obtained at almost 50% yield). |
|---|---|
| CAS No. | 565-59-3 |
| Molecular Formula | C7H16 |
| Molecular Weight | 100.2 g/mol |
| IUPAC Name | 2,3-dimethylpentane |
| Standard InChI | InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3 |
| Standard InChI Key | WGECXQBGLLYSFP-UHFFFAOYSA-N |
| SMILES | CCC(C)C(C)C |
| Canonical SMILES | CCC(C)C(C)C |
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